Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Description
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- is a bicyclic heterocyclic compound featuring a fused pyrimidine and isoindole scaffold. The 3,4-dihydro designation indicates partial saturation at the 3rd and 4th positions of the isoindole ring (Figure 1).
Properties
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-9-5-2-1-4-8(9)10-12-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOGHDRVWRWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384396 | |
| Record name | Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22641-00-5 | |
| Record name | Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDROPYRIMIDO(2,1-A)ISOINDOL-6(2H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with N-bromosuccinimide in refluxing dichloromethane, followed by condensation with L-glutamine hydrochloride, and subsequent cyclization and hydrogenation steps, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or isoindole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Pyrimido[2,1-a]isoindol-6(2H)-one has been investigated for its potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain modifications to the pyrimido structure enhanced its ability to inhibit tumor growth in vitro, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of this compound. Preliminary studies have shown that it displays activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Materials Science
The unique structural features of Pyrimido[2,1-a]isoindol-6(2H)-one allow it to be utilized in the development of novel materials.
Organic Light Emitting Diodes (OLEDs)
Recent investigations have explored the use of this compound in OLED technology. Its photophysical properties enable efficient light emission, which is crucial for the performance of OLEDs. Studies have reported that incorporating this compound into device architectures improves brightness and color purity .
Polymer Science
In polymer science, derivatives of Pyrimido[2,1-a]isoindol-6(2H)-one are being evaluated for their role as monomers in creating conductive polymers. These polymers have potential applications in flexible electronics and energy storage devices due to their electrical conductivity and stability .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of Pyrimido[2,1-a]isoindol-6(2H)-one. They tested these compounds against several cancer cell lines, including breast and lung cancer cells. The results indicated that some derivatives exhibited IC values lower than standard chemotherapeutic agents, suggesting their potential as new anticancer drugs .
Case Study 2: OLED Development
A collaborative research effort between material scientists and chemists focused on integrating Pyrimido[2,1-a]isoindol-6(2H)-one into OLED devices. The team reported significant improvements in device efficiency and longevity when using this compound as a dopant material. The findings were published in Advanced Functional Materials, highlighting its promise for future commercial applications in display technologies .
Mechanism of Action
The mechanism of action of Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₁H₁₀N₂O (exact mass: 186.0793 g/mol)
- Synthetic Routes : Synthesized via retro-Diels-Alder (RDA) reactions under microwave irradiation (220°C, 1,2-dichlorobenzene) or stereoselective hetero-Diels-Alder reactions followed by Brønsted acid-mediated rearrangements .
- Applications : Investigated for 5-HT2C receptor modulation and as a precursor for cytotoxic phenanthridine derivatives .
Structural Analogues with Varying Hydrogenation
a) 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one (CAS 18440-63-6)
- Molecular Formula : C₁₁H₁₂N₂O
- Key Difference : Additional saturation at the 1st and 10b positions.
- Used in studies on serotonin receptor selectivity .
b) 8-Amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
- Molecular Formula : C₇H₉N₃OS
- Key Difference: Incorporation of a sulfur-containing thiazine ring and an amino group.
- Exhibits distinct reactivity in nucleophilic substitutions .
c) (R)-9-Ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one
- Molecular Formula : C₁₆H₁₆F₃N₃O
- Key Difference : Trifluoromethyl and ethyl substituents.
- Impact : Increased lipophilicity and metabolic stability, leading to species-dependent 5-HT2C receptor agonism (EC₅₀ = 12 nM in human receptors) .
Pharmacologically Active Derivatives
Key Insight: The addition of electron-withdrawing groups (e.g., CF₃) or redox-active quinones significantly enhances biological activity, suggesting structure-activity relationships (SAR) centered on electronic effects .
a) Reduction Behavior
- 3,4-Dihydro target compound : Reduction with LiAlH₄ yields isoindole derivatives, contradicting earlier reports for similar compounds .
- 1,3,4,10b-Tetrahydro analogue : Stable under similar conditions due to full saturation, avoiding ring-opening reactions .
b) Catalytic Efficiency
| Reaction Type | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| RDA reaction (microwave) | None | 65–75 | |
| Brønsted acid-mediated synthesis | 10 mol% H₂SO₄ | 82–90 |
Key Insight : Brønsted acid-mediated methods offer higher yields and stereocontrol compared to thermal RDA approaches .
Physical Properties
| Compound | Melting Point (°C) | Density (g/cm³) | Solubility | |
|---|---|---|---|---|
| 3,4-Dihydro target compound | 167* | 1.23* | Low in H₂O | |
| 3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one | 167 | 1.23 | Moderate in DMSO |
*Estimated based on analogues.
Biological Activity
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Pyrimido[2,1-a]isoindol-6(2H)-one features a fused ring system that combines pyrimidine and isoindole moieties. The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₀N₂O
- CAS Number : 22641-00-5
The unique structure of this compound contributes to its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that pyrimido[2,1-a]isoindol-6(2H)-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/ml |
|---|---|
| Staphylococcus aureus | ≤ 0.12 |
| Escherichia coli | ≤ 0.06 |
| Klebsiella pneumoniae | ≤ 0.12 |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Activity
Pyrimido[2,1-a]isoindol-6(2H)-one has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this structure have been reported to exhibit antiproliferative activity against human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
The biological activity of pyrimido[2,1-a]isoindol-6(2H)-one is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It can bind to cellular receptors, altering signaling pathways associated with cancer growth and microbial resistance.
Study on Antibacterial Activity
A comprehensive study evaluated the antibacterial efficacy of various isoindole derivatives, including pyrimido[2,1-a]isoindol-6(2H)-one. The results indicated that modifications in the structure significantly influenced antimicrobial potency. The study concluded that certain derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Research on Anticancer Effects
Another significant research effort focused on the anticancer properties of pyrimido[2,1-a]isoindol-6(2H)-one derivatives. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways. Detailed analysis showed a correlation between structural modifications and cytotoxicity levels .
Q & A
Advanced Research Question
- Receptor selectivity : Substitution at position 5.46 of the 5-HT2A receptor alters binding affinity for analogs like (R)-9-ethyl-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one. Mouse vs. human receptors show 100-fold differences in EC₅₀ due to amino acid divergence .
- Toxicological implications : Species-specific metabolism (e.g., cytochrome P450 interactions) necessitates in vitro assays using hepatocytes from relevant models before in vivo studies .
How do acid catalysts influence rearrangement mechanisms in Pyrimido[2,1-a]isoindol-6(2H)-one synthesis?
Advanced Research Question
- Brønsted acids (e.g., HBF₄) : Protonate oxazine intermediates, triggering a [1,3]-hydride shift to form the pyrimidoisoindole core .
- Lewis acids (e.g., BF₃·OEt₂) : Facilitate Ritter-type reactions by stabilizing carbocation intermediates during bicyclic alkaloid synthesis .
- p-TSA : Enhances aza-Prins cyclization efficiency via dual activation of iminium ions and nucleophilic alkenes .
What contradictions exist in the reduction of Pyrimido[2,1-a]isoindol-6(2H)-ones, and how are they resolved?
Advanced Research Question
- Discrepancy : LiAlH₄ reduction of pyrimido[2,1-a]isoindol-6(2H)-one yields isoindole derivatives (confirmed by NMR/UV), conflicting with earlier claims of nine-membered ring formation .
- Resolution : Isotopic labeling (²H/¹³C) and computational modeling (DFT) reveal that steric hindrance in specific substrates diverts reduction pathways, necessitating case-by-case validation .
What therapeutic applications are emerging for Pyrimido[2,1-a]isoindol-6(2H)-one derivatives?
Advanced Research Question
- Kinase inhibition : Cis-10-amino-2-methoxy analogs show IC₅₀ values <10 nM against glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), making them candidates for neurodegenerative disease research .
- Antimicrobial activity : Thione derivatives (e.g., pyrimido[6,1-a]isoquinoline-4-thiones) exhibit MIC₉₀ ≤2 µg/mL against Gram-positive pathogens via thioredoxin reductase inhibition .
How do microwave irradiation conditions optimize domino RDA reactions for pyrimidoisoindole synthesis?
Advanced Research Question
- Temperature control : Heating isoindoloquinazoline derivatives to 220°C in 1,2-dichlorobenzene under 300 W microwave irradiation accelerates RDA cleavage, reducing reaction times from hours to minutes .
- Solvent effects : High-boiling solvents (e.g., DMF, dichlorobenzene) prevent decomposition of thermally sensitive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
